Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-

chemical structure conformational analysis hydrogen bonding

CAS 22675-96-3 is a structurally differentiated aryloxyacetophenone featuring a 2-methoxyphenoxy ether bridge that introduces an additional H-bond acceptor and increases rotational freedom versus direct carbon-linked analogs. Generic substitution with simpler α-substituted acetophenones risks compromising synthetic sequences optimized for the 2-methoxyphenoxy moiety. • Melt point 90-92 °C enables straightforward solid handling, weighing, and charge determination in multi-step syntheses-operationally superior to oily or low-melting analogs. • Serves as a defined intermediate in patent-protected routes toward pharmacologically active aryloxyethanes. • High certified purity (97-98%) ensures reproducible SAR when sourcing for medicinal chemistry campaigns targeting sEH or β₂-AR.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 22675-96-3
Cat. No. B12200676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-
CAS22675-96-3
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2OC)OC
InChIInChI=1S/C17H18O5/c1-19-14-6-4-5-7-16(14)22-11-13(18)12-8-9-15(20-2)17(10-12)21-3/h4-10H,11H2,1-3H3
InChIKeyZFLRJLWTCVPTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview: Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)- (CAS 22675-96-3)


Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)- (CAS 22675-96-3) is a synthetic aryloxyacetophenone derivative characterized by a central ethanone bridge linking a 3,4-dimethoxyphenyl moiety to a 2-methoxyphenoxy group [1]. With a molecular formula of C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol, this compound belongs to the class of α-(aryloxy)-acetophenones and is primarily employed as an intermediate in organic synthesis . Its structural features include hydrogen bond acceptor functionality (five oxygen atoms), a calculated XLogP3 of 3.2, and a predicted boiling point of 454.6±40.0 °C [1]. The compound is commercially available from multiple vendors with purities typically ranging from 97–98% .

Why Generic Substitution Fails for Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)- (CAS 22675-96-3)


This compound occupies a structurally distinct niche among aryloxyacetophenones. The presence of a phenoxy oxygen atom in the bridge—forming a 2-methoxyphenoxy substituent—introduces an additional hydrogen bond acceptor and increases rotational freedom relative to its direct carbon-linked analog, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS 144011-03-0) . This structural difference alters the compound’s electronic distribution, conformational preferences, and potential for intermolecular interactions, which can translate into divergent reactivity, solubility, and biological recognition profiles [1][2]. Generic substitution with a simpler α-substituted acetophenone lacking the ether bridge risks compromising the outcome of synthetic sequences or biological assays that have been optimized specifically around the 2-methoxyphenoxy moiety.

Quantitative Differentiation Evidence for Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)- (CAS 22675-96-3)


Structural Differentiation: Ether Bridge vs. Direct C–C Linkage

The target compound features a phenoxy ether linkage that is absent in the closest structural analog, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS 144011-03-0), which connects the two aromatic rings via a methylene bridge. This difference results in an additional hydrogen bond acceptor atom (5 vs. 4), an extra rotatable bond (7 vs. 6), and a molecular weight increase of 16 Da (302.32 vs. 286.32 g/mol) [1].

chemical structure conformational analysis hydrogen bonding

Purity Benchmarking: Vendor Certifications and Quality Control

Commercially available batches of the target compound are certified at 97% purity (Bidepharm, supported by NMR, HPLC, and GC batch-specific reports) and 98% purity (Leyan) . In comparison, the closest structural analog CAS 144011-03-0 is often listed without a publicly specified purity or with lower documentation levels from smaller suppliers, increasing the validation burden for procurement .

purity quality control procurement

Thermal Property Differentiation: Experimentally Determined Melting Point

The target compound exhibits a melting point of 90–92 °C (recrystallized from methanol) . This provides a straightforward crystallinity-based quality checkpoint for incoming material. In contrast, the des-oxy analog (CAS 144011-03-0) tends to be an oil or low-melting solid, making solid-state characterization and purity assessment more challenging [1].

melting point crystallinity isolation

Best-Value Application Scenarios for Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)- (CAS 22675-96-3)


Scaffold for Soluble Epoxide Hydrolase (sEH) or β₂-Adrenergic Receptor (β₂-AR) Analog Series

Although direct bioactivity data for CAS 22675-96-3 remain limited, structurally related α-substituted acetophenones exhibit nanomolar-level inhibition of sEH (IC₅₀ values as low as 5 nM) and agonist activity at β₂-AR (EC₅₀ down to 4 nM) [1][2]. The additional ethereal oxygen in CAS 22675-96-3 provides an extra hydrogen-bonding handle, making it a rational candidate for library expansion in early-stage medicinal chemistry campaigns targeting these enzymes, with procurement of high-purity batches (97–98%) being critical for reproducible SAR .

Key Intermediate in Aryloxyacetophenone-Derived Pharmacophore Synthesis

The compound serves as a defined intermediate in synthetic routes toward pharmacologically active agents, as evidenced by its inclusion in patent-protected processes for aryloxyethanes [1]. Its solid-state properties (mp 90–92 °C) and high certified purity enable straightforward handling, weighing, and charge determination in multi-step syntheses, offering operational advantages over oily or low-melting analogs [2].

Spectroscopic and Analytical Reference Standard

Detailed spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, and Raman) has been reported for structurally analogous compounds prepared under adapted Vilsmeier conditions [1]. The crisp melting point and high purity of CAS 22675-96-3 make it an appropriate reference standard for cross-validating analytical methods used in quality control of α-aryloxyacetophenone libraries [2].

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